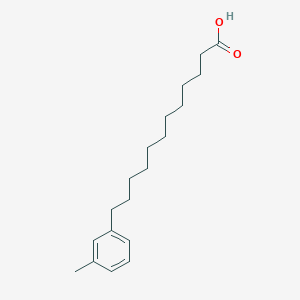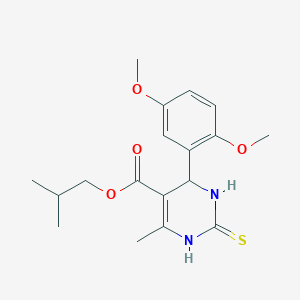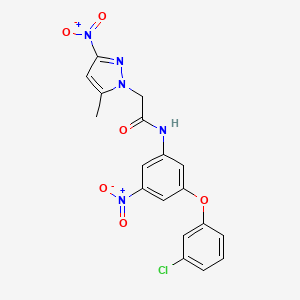
12-(3-Methylphenyl)dodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(3-Methylphenyl)dodecanoic acid is a derivative of dodecanoic acid, characterized by the presence of a 3-methylphenyl group attached to the 12th carbon of the dodecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-(3-Methylphenyl)dodecanoic acid typically involves the alkylation of dodecanoic acid with 3-methylphenyl derivatives. One common method is the Friedel-Crafts alkylation, where dodecanoic acid reacts with 3-methylbenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Lithium aluminum hydride (LiAlH4) is a common reducing agent for such transformations.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3/H2SO4 for nitration, Cl2/FeCl3 for chlorination.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfo, and halo derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential use in the development of new pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism by which 12-(3-Methylphenyl)dodecanoic acid exerts its effects is primarily through its interaction with cellular membranes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function. This can lead to cell lysis in microbial organisms, contributing to its antimicrobial activity. Additionally, the aromatic ring may interact with specific proteins or enzymes, affecting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Dodecanoic Acid (Lauric Acid): A saturated fatty acid with a 12-carbon chain, known for its antimicrobial properties.
12-Bromododecanoic Acid: A halogenated derivative with potential use in organic synthesis.
12-Hydroxydodecanoic Acid: A hydroxylated derivative with applications in the production of biodegradable polymers.
Uniqueness: 12-(3-Methylphenyl)dodecanoic acid stands out due to the presence of the 3-methylphenyl group, which imparts unique chemical and biological properties. This structural modification enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H30O2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
12-(3-methylphenyl)dodecanoic acid |
InChI |
InChI=1S/C19H30O2/c1-17-12-11-14-18(16-17)13-9-7-5-3-2-4-6-8-10-15-19(20)21/h11-12,14,16H,2-10,13,15H2,1H3,(H,20,21) |
Clave InChI |
USJQPZBOUHUGTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{(Z)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B11701202.png)
![(2Z)-5-methyl-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11701203.png)
![(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701212.png)
![1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11701219.png)
![methyl N-[(3-methylphenoxy)acetyl]tryptophanate](/img/structure/B11701224.png)
![2-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11701230.png)

![4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B11701242.png)



![Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]-](/img/structure/B11701281.png)
![3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B11701288.png)

